Bienvenue dans la boutique en ligne BenchChem!

(R)-L-N-Fmoc-s-mmt-alpha-methylcysteine

Solid-Phase Peptide Synthesis Orthogonal Protecting Groups Cysteine Chemistry

Choose (R)-L-N-Fmoc-s-mmt-alpha-methylcysteine for SPPS when you need conformational constraint (α-methyl quaternization) and orthogonal selectivity (Mmt removable with 0.5–1.0% TFA without disturbing acid-labile side-chain protections). This building block introduces a protease-resistant cysteine residue, critical for long-acting peptide therapeutics (GLP-1 analogs, insulin derivatives).

Molecular Formula C39H35NO5S
Molecular Weight 629.8 g/mol
CAS No. 1198791-74-0
Cat. No. B3220580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-L-N-Fmoc-s-mmt-alpha-methylcysteine
CAS1198791-74-0
Molecular FormulaC39H35NO5S
Molecular Weight629.8 g/mol
Structural Identifiers
SMILESCC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)OC)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C39H35NO5S/c1-38(36(41)42,40-37(43)45-25-35-33-19-11-9-17-31(33)32-18-10-12-20-34(32)35)26-46-39(27-13-5-3-6-14-27,28-15-7-4-8-16-28)29-21-23-30(44-2)24-22-29/h3-24,35H,25-26H2,1-2H3,(H,40,43)(H,41,42)/t38-/m0/s1
InChIKeyFTIUQZHUKYUVEE-LHEWISCISA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-L-N-Fmoc-s-mmt-alpha-methylcysteine (CAS 1198791-74-0) for Advanced Peptide Synthesis: Procurement-Oriented Technical Primer


(R)-L-N-Fmoc-s-mmt-alpha-methylcysteine (CAS 1198791-74-0) is a protected, chiral α-methyl cysteine derivative designed for solid-phase peptide synthesis (SPPS) . It features an Fmoc-protected α-amino group, an Mmt-protected thiol side chain, and an α-methyl group that introduces a quaternary center at the Cα position. This building block enables the introduction of a conformationally constrained, protease-resistant cysteine residue into synthetic peptides while preserving orthogonal deprotection compatibility with standard Fmoc/tBu SPPS strategies [1].

Why Standard Fmoc-Cys(Mmt)-OH or Fmoc-α-Me-Cys(Trt)-OH Cannot Replace (R)-L-N-Fmoc-s-mmt-alpha-methylcysteine in Critical Applications


Substituting (R)-L-N-Fmoc-s-mmt-alpha-methylcysteine with simpler analogs—such as the non-methylated Fmoc-Cys(Mmt)-OH or the Trt-protected α-methyl variant—introduces significant trade-offs in peptide stability, conformational control, and synthetic flexibility. The absence of α-methylation yields peptides susceptible to rapid proteolytic degradation [1], while the use of Trt instead of Mmt eliminates the ability to perform selective on-resin thiol deprotection under ultra-mild (0.5–1.0% TFA) conditions without disturbing acid-labile side-chain protecting groups [2]. This orthogonal selectivity is essential for constructing complex, multi-cysteine peptides and for enabling sequential disulfide bond formation. Thus, the precise combination of (R)-stereochemistry, α-methyl quaternization, and Mmt protection is non-substitutable for applications demanding both metabolic stability and orthogonal synthetic maneuverability.

Quantitative Differentiation of (R)-L-N-Fmoc-s-mmt-alpha-methylcysteine: Head-to-Head Evidence vs. Closest Analogs


Selective On-Resin Thiol Deprotection: Mmt vs. Trt Acid Lability Comparison

The S-Mmt protecting group in (R)-L-N-Fmoc-s-mmt-alpha-methylcysteine exhibits markedly higher acid lability compared to the widely used S-Trt group found in Fmoc-α-Me-Cys(Trt)-OH. This differential sensitivity enables selective on-resin thiol liberation without cleaving other acid-labile side-chain protections. Quantitative S-Mmt removal is achieved using 0.5–1.0% trifluoroacetic acid (TFA), whereas S-Trt requires significantly harsher conditions (typically >50% TFA) [1].

Solid-Phase Peptide Synthesis Orthogonal Protecting Groups Cysteine Chemistry

Protease Resistance Conferred by α-Methylation: Class-Level Validation

The α-methyl group in (R)-L-N-Fmoc-s-mmt-alpha-methylcysteine creates a quaternary α-carbon that sterically hinders protease access to the adjacent peptide bond. This modification is explicitly claimed to confer substantial resistance to proteolytic degradation by enzymes including DPP-IV, neprilysin, chymotrypsin, plasmin, thrombin, kallikrein, trypsin, elastase, and pepsin when the α-methyl cysteine residue is incorporated at a native cleavage site [1]. The non-methylated analog (Fmoc-Cys(Mmt)-OH) provides no such protection.

Peptide Stability Proteolytic Degradation Pharmacokinetics

Conformational Restriction and Helical Stabilization by α-Methyl Quaternization

The α-methyl group in (R)-L-N-Fmoc-s-mmt-alpha-methylcysteine introduces a quaternary center that severely restricts the φ and ψ dihedral angles of the peptide backbone. This constraint promotes the adoption of specific secondary structures such as α-helices or β-turns and stabilizes the bioactive conformation of peptidomimetics [1]. In contrast, native cysteine or non-α-methylated derivatives exhibit significantly greater conformational flexibility, often resulting in entropically unfavorable binding to target receptors.

Peptidomimetics Conformational Constraint α-Helix Stabilization

Synthetic Accessibility: Enantioselective Synthesis Yields for α-Methylcysteine Derivatives

The fully protected (R)-enantiomer of N-Fmoc-S-trityl-α-methylcysteine—a close analog differing only in the thiol protecting group—was synthesized via a camphorsultam chiral auxiliary route with an overall yield of 20% after acidic hydrolysis and protection steps [1]. In contrast, alternative enzymatic routes to unprotected L-α-methylcysteine achieve yields up to 80% with >98% ee [2], though these require subsequent orthogonal protection. The Mmt-protected variant offers a balance of acceptable synthetic yield and superior orthogonal deprotection properties.

Asymmetric Synthesis Chiral Auxiliary Process Chemistry

Native Chemical Ligation Compatibility: α-Methylcysteine as a Thioester Surrogate

C-terminal α-methylcysteine residues enable in situ thioester formation, acting as a surrogate for preformed peptide thioesters in native chemical ligation (NCL) reactions. This approach is fully compatible with standard Fmoc SPPS and proceeds via a unimolecular N,S-acyl shift mechanism that is concentration-independent, unlike classical NCL which is highly concentration-dependent [1]. In direct comparative ligation experiments, α-methylcysteine-mediated ligation of a demanding Leu junction proceeded to completion in 30 hours at pH 6 with 300 mM MPAA, comparable to a Gly junction ligation under identical conditions. No side reactions (e.g., thioester hydrolysis) were observed, highlighting the robustness of the method.

Protein Ligation Native Chemical Ligation Fmoc SPPS

High-Value Application Scenarios for (R)-L-N-Fmoc-s-mmt-alpha-methylcysteine Driven by Quantitative Evidence


Synthesis of Protease-Resistant Therapeutic Peptides Requiring Selective Cysteine Deprotection

When designing long-acting peptide therapeutics (e.g., GLP-1 analogs, insulin derivatives) where extended plasma half-life is critical, (R)-L-N-Fmoc-s-mmt-alpha-methylcysteine enables substitution of a native cysteine residue with an α-methyl cysteine that is 'substantially resistant' to degradation by DPP-IV, neprilysin, trypsin, and other proteases [1]. The orthogonal Mmt protection allows selective on-resin thiol liberation with 0.5–1.0% TFA [2], enabling subsequent site-specific conjugation (e.g., PEGylation, lipidation) or controlled disulfide bond formation without disturbing acid-labile side-chain protections.

Construction of Conformationally Constrained Peptidomimetics for Structure-Activity Relationship (SAR) Studies

The α-methyl quaternization in (R)-L-N-Fmoc-s-mmt-alpha-methylcysteine severely restricts backbone φ/ψ angles, promoting α-helical or turn conformations [3]. This is invaluable for SAR campaigns aiming to lock a peptide into its bioactive conformation, thereby enhancing target affinity and reducing entropic penalties. The Mmt group can be selectively removed to generate a free thiol for cyclization or bioconjugation without compromising the conformational constraint.

Total Chemical Protein Synthesis via Fmoc SPPS Using α-Methylcysteine as a Thioester Surrogate

For laboratories synthesizing proteins up to ~150 residues using Fmoc chemistry, incorporating C-terminal α-methylcysteine (derived from (R)-L-N-Fmoc-s-mmt-alpha-methylcysteine) enables in situ thioester formation and subsequent native chemical ligation without the need for preformed thioester peptides or specialized resins [4]. The reaction is concentration-independent, proceeds cleanly with no observable side reactions even at demanding ligation junctions (e.g., Leu), and is compatible with standard Fmoc deprotection cycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-L-N-Fmoc-s-mmt-alpha-methylcysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.